Ethyl 3,5-dimethylbenzoylformate

Übersicht

Beschreibung

Synthesis Analysis

Ethyl 3,5-dimethylbenzoylformate and related compounds can be synthesized through various chemical reactions, including condensation and cyclocondensation methods. One approach involves the reaction of ethyl or methyl 3-oxoalkanoates with N,N-dimethylformamide dimethyl acetal, leading to ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates, which can undergo further reactions to yield the desired product in high yields (Menozzi et al., 1987).

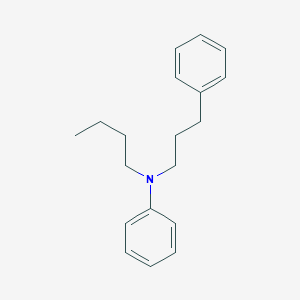

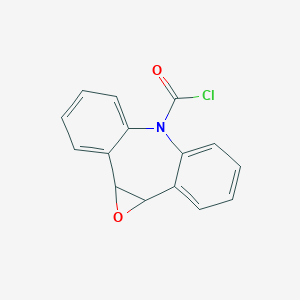

Molecular Structure Analysis

The molecular structure of Ethyl 3,5-dimethylbenzoylformate and its derivatives has been elucidated through X-ray diffraction methods, revealing intricate details about their geometry and confirmation. Such studies have indicated the presence of weak intermolecular C-HO and N-HO hydrogen-bonding interactions stabilizing the crystal packing (Jinhui Zhou et al., 2017).

Chemical Reactions and Properties

Ethyl 3,5-dimethylbenzoylformate participates in various chemical reactions, including those leading to the formation of dimers through intermolecular hydrogen bonding, as demonstrated in studies involving quantum chemical calculations and spectroscopic analysis. These reactions are crucial for understanding the compound's behavior in different chemical environments and for potential applications in material science and organic synthesis (R. Singh et al., 2013).

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research : The study by Kucerovy et al. (1997) focuses on the synthesis of Methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate, a compound with potential in treating hyperproliferative disorders, inflammation, and cancer (Kucerovy et al., 1997).

Intermediate Synthesis : KashimaChoji et al. (1973) demonstrate the synthesis of ethyl 2-ethoxycarbonyl-3,5-dioxoiiexanoate, an important intermediate in organic synthesis (KashimaChoji, MukaiNobuhiro, & TsudaYoshihiko, 1973).

Spectroscopic and Structural Analysis : The research by Viveka et al. (2016) details the synthesis, spectroscopic, and structural analysis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a novel pyrazole ester with implications in pharmaceuticals and nutraceuticals (Viveka et al., 2016).

Synthesis and Deoxygenation Studies : Bartlett et al. (1983) achieved the synthesis and regiospecific deoxygenation of β-resorcylic ester derivatives to create 4-hydroxybenzoates (Bartlett, Holker, O'brien, & Simpson, 1983).

Catalysis : Khaligh (2014) used 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst for the synthesis of unsymmetrical polyhydroquinoline derivatives in a solvent-free method (Khaligh, 2014).

Biosynthesis Studies : Scott et al. (1986) explored the biosynthesis of meroterpenoid austin by Aspergillus ustus, incorporating 13C,18O-labelled ethyl 3,5-dimethylorsellinate (Scott, Simpson, Trimble, & Vederas, 1986).

Crystal Structure Analysis : Studies by Ebersbach et al. (2022) and Gelli et al. (1994) focused on the crystal structures of various derivatives of Ethyl 3,5-dimethylbenzoylformate, revealing molecular associations and structural differences (Ebersbach, Seichter, & Mazik, 2022) (Gelli, Cadoni, Pani, Carnasciali, Mugnoli, & Beltrame, 1994).

Chemical Reaction Studies : Fujio et al. (2006) and (2007) investigated the solvolysis of 1-Aryl-2-(aryldimethylsilyl)ethyl 3,5-Dinitrobenzoates, exploring the β-Silicon effect and the substituent effects of the β-Si-Aryl moiety (Fujio, Umezaki, Alam, Kikukawa, Fujiyama, & Tsuno, 2006) (Fujio, Alam, Umezaki, Kikukawa, Fujiyama, & Tsuno, 2007).

Optical Properties Research : Józefowicz et al. (2007) and (2009) studied the spectroscopic properties and non-linear optical properties of ethyl 5-(4-dimethylaminophenyl)-3-amino-2,4-dicyanobenzoate and related compounds (Józefowicz, Aleksiejew, Heldt, Bajorek, Pa̧czkowski, & Heldt, 2007) (Józefowicz, Heldt, Heldt, Aleksiejew, Iwulska, & Pączkowski, 2009).

Anticancer Research : Metwally et al. (2016) synthesized new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole, showing promising anticancer activity (Metwally, Abdelrazek, & Eldaly, 2016).

Eigenschaften

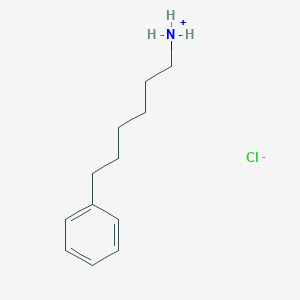

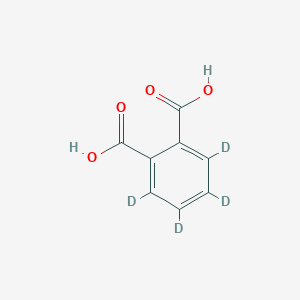

IUPAC Name |

ethyl 2-(3,5-dimethylphenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-4-15-12(14)11(13)10-6-8(2)5-9(3)7-10/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSLQIQOXXSVLCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC(=CC(=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374510 | |

| Record name | Ethyl 3,5-dimethylbenzoylformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3,5-dimethylbenzoylformate | |

CAS RN |

100117-62-2 | |

| Record name | Ethyl 3,5-dimethylbenzoylformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B28445.png)

![1-Methyl-2-oxo-3-[1-oxo-2-[[3-phenyl-1-[(phenylmethoxy)carbonyl]propyl]amino]propyl]-4-imidazolidinecarboxylic acid tert-butyl ester](/img/structure/B28452.png)